4-(Phenethyl)benzoyl chloride

Description

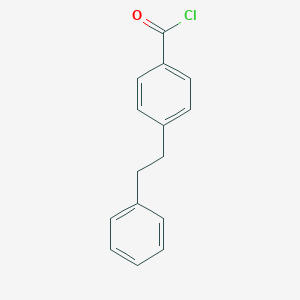

4-(Phenethyl)benzoyl chloride (CAS: Not explicitly listed in evidence) is a para-substituted benzoyl chloride derivative featuring a phenethyl group (–CH₂CH₂C₆H₅) at the 4-position of the benzoyl core. While direct data on this compound is absent in the provided evidence, its properties and applications can be inferred from structurally related benzoyl chlorides. Benzoyl chlorides are highly reactive acylating agents used in pharmaceuticals, agrochemicals, and materials science to introduce aromatic acyl groups into target molecules . The phenethyl substituent likely confers moderate steric bulk and electron-neutral characteristics, distinguishing it from electron-withdrawing (e.g., –CF₃) or electron-donating (e.g., –N(CH₃)₂) analogues.

Properties

CAS No. |

173781-70-9 |

|---|---|

Molecular Formula |

C15H13ClO |

Molecular Weight |

244.71 g/mol |

IUPAC Name |

4-(2-phenylethyl)benzoyl chloride |

InChI |

InChI=1S/C15H13ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |

InChI Key |

RYMYBKISLVMPIX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |

Synonyms |

BENZOYL CHLORIDE,4-(2-PHENYLETHYL)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzoyl Chlorides

Table 1: Key Properties of Selected Benzoyl Chlorides

*Yield estimated based on trends for alkyl-substituted analogues (e.g., 4-pentyl: 75.3% yield via phosgene method ).

Key Observations :

- Synthesis : Alkyl-substituted benzoyl chlorides (e.g., 4-pentyl) are synthesized via Friedel-Crafts acylation using phosgene or oxalyl chloride, with yields inversely related to substituent size due to steric hindrance . The phenethyl group, being bulkier than pentyl, may reduce yields slightly.

- Reactivity: Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, accelerating nucleophilic acyl substitution. In contrast, electron-donating groups (e.g., –N(CH₃)₂) reduce reactivity . The phenethyl group, being neither strongly electron-donating nor -withdrawing, likely exhibits moderate reactivity.

Q & A

Q. What are the standard synthetic routes for 4-(Phenethyl)benzoyl chloride, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting phenethylbenzene with phosgene (COCl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the acyl chloride derivative . Reaction efficiency is monitored using thin-layer chromatography (TLC) to track intermediate formation and gas chromatography-mass spectrometry (GC-MS) to confirm product purity. Quantify unreacted starting materials via HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to OSHA HazCom 2012 guidelines is required:

- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .

- Work in a fume hood with proper ventilation to avoid inhalation of corrosive vapors .

- Store in a dry, inert atmosphere (argon or nitrogen) due to moisture sensitivity .

- Immediate decontamination protocols: Rinse skin with water for 15 minutes; if inhaled, administer artificial respiration and seek medical attention .

Q. How can purification be achieved for this compound, and what analytical methods confirm purity?

- Methodological Answer : Purification involves vacuum distillation to isolate the acyl chloride from byproducts (e.g., HCl). Confirm purity via:

- ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, phenethyl CH₂ at δ 2.8–3.2 ppm) .

- FT-IR : Confirm C=O stretching at ~1770 cm⁻¹ and C-Cl at ~850 cm⁻¹ .

- LC-MS : Detect trace impurities using reverse-phase C18 columns with ESI+ ionization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer : Key variables include temperature control (maintain 0–5°C to suppress side reactions) and catalyst stoichiometry (limit AlCl₃ to 1.1 eq. to avoid over-acylation) . Use in situ FT-IR to monitor reaction progress and adjust reagent addition rates dynamically. For example, slow addition of phosgene reduces dimerization byproducts . Post-reaction quenching with ice-cold water followed by liquid-liquid extraction (diethyl ether/water) removes unreacted acids .

Q. What strategies address stability challenges in different solvents or temperatures?

- Methodological Answer : Conduct accelerated stability studies :

- Store aliquots in acetonitrile (anhydrous, 4°C) and analyze degradation via HPLC at intervals (0, 7, 30 days). Hydrolysis to benzoic acid derivatives is a key degradation pathway .

- For moisture-sensitive applications, use molecular sieves (3Å) in storage vials .

- Avoid protic solvents (e.g., methanol); instead, use dichloromethane or THF for kinetic stability .

Q. How does derivatization with benzoyl chloride enhance detection in metabolomics studies?

- Methodological Answer : Benzoyl chloride derivatives improve LC-MS/MS sensitivity for polar metabolites (e.g., amines, alcohols). Derivatization protocol :

- React metabolites with 100 mM benzoyl chloride in acetonitrile:pyridine (4:1) at 60°C for 30 minutes .

- Quench excess reagent with ammonium bicarbonate and analyze via C18 UHPLC with a gradient of 0.1% formic acid in water/acetonitrile.

- Enhanced ionization efficiency increases detection limits by 10–100x compared to underivatized analytes .

Q. How to resolve contradictions in reported reaction yields for acyl chloride intermediates?

- Methodological Answer : Discrepancies often arise from moisture contamination or catalyst deactivation . Systematic troubleshooting steps:

- Verify reagent dryness : Pre-dry solvents (e.g., benzene over CaH₂) and use freshly activated molecular sieves .

- Replicate reactions under strict inert conditions (glovebox) to isolate oxygen/moisture effects .

- Compare yields using alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to identify optimal Lewis acid activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.